molecular formula C14H15N5O B5870338 N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine

N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine

Cat. No.: B5870338
M. Wt: 269.30 g/mol
InChI Key: XLDTUCXBFNYGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine is a synthetically versatile [1,2,4]triazolo[4,3-a]pyrimidine derivative of significant interest in medicinal chemistry and anticancer research. This compound belongs to a class of fused heterocycles known for their diverse biological properties, with the [1,2,4]triazolo[4,3-a]pyrimidine (TP) scaffold being recognized as a privileged structure in drug discovery due to its presence in numerous pharmacologically active molecules . The structural fusion of the 1,2,4-triazole and pyrimidine rings creates a bicyclic system that can interact with multiple biological targets. The specific substitution pattern of this compound—featuring a 4-methoxyphenyl group at the 3-position and methyl groups at the 5- and 7-positions—is designed to optimize its electronic properties and binding affinity. This molecular architecture is synthetically accessible via efficient one-pot multicomponent reactions, which are favored for their step economy, reduced reaction times, and high yields . Primary research applications for this compound include its use as a key intermediate in the synthesis of more complex bioactive molecules and as a core scaffold for developing novel anticancer agents. Structurally related [1,2,4]triazolo[4,3-a]pyrimidine derivatives have demonstrated promising antiproliferative activities against cancer cell lines including MDA-MB-231 and MCF-7 (breast cancer), with some analogs exhibiting IC50 values in the range of 17-20 μM . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-9-8-10(2)19-13(15-9)17-18-14(19)16-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDTUCXBFNYGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1-methyl-1,2,4-triazolo[4,3-a]quinoxaline with thiourea in absolute ethanol, followed by refluxing and subsequent treatment with sodium hydroxide and hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, as an A2B receptor antagonist, it binds to the A2B adenosine receptor, inhibiting its activity and thereby exerting anticancer effects by reducing angiogenesis and metastasis .

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility : The target compound’s rigid 4-methoxyphenyl group contrasts with the flexible 4-methoxyphenethyl chain in compound 11, which may alter membrane permeability .
  • Core Modifications : Fused systems (e.g., pyrimido-triazolo-pyrimidine in 11a) exhibit higher melting points (~240°C) compared to simpler triazolopyrimidines, suggesting greater crystallinity .
  • Electron Effects : Trifluoromethyl groups (as in ) enhance stability but reduce solubility compared to methoxy substituents.

Physical and Spectral Properties

Property Target Compound (Inferred) Compound 11a Compound 11
Melting Point ~200–220°C (estimated) 240–242°C Not reported
Solubility Moderate in DCM/MeOH Soluble in DCM/MeOH (chromatography) Likely soluble in NMP (synthesis solvent)
¹H NMR Features - δ ~3.8 ppm (OCH₃) δ 3.78 ppm (OCH₃), 8.75–10.28 ppm (aromatic) δ ~2.5–4.0 ppm (CH₂ from phenethyl group)
Stability Stable under ambient conditions Stable (crystalline solid) Sensitive to strong acids/bases

Notes:

  • The target’s 5,7-dimethyl groups may downfield-shift aromatic protons in NMR compared to non-methylated analogues .
  • Methoxy groups (~δ 3.8 ppm) are consistent across derivatives .

Biological Activity

N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine is a heterocyclic compound notable for its biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyrimidine structure, incorporating a methoxyphenyl group and dimethyl substituents. Its molecular formula is C14H15N5OC_{14}H_{15}N_5O with a molecular weight of 269.31 g/mol. The unique arrangement of these functional groups contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various modes of action:

  • Antiproliferative Activity : It has been shown to inhibit cancer cell proliferation by interfering with tubulin polymerization. For instance, derivatives of this compound have demonstrated significant activity against several cancer cell lines, including HeLa and A549 cells. The mechanism involves blocking the G2/M phase of the cell cycle and inducing apoptosis via the intrinsic pathway .
  • Antimicrobial Properties : Similar triazolopyrimidine compounds have exhibited antibacterial and antitubercular activities. The presence of the methoxyphenyl group enhances interactions with biological targets, potentially increasing efficacy against pathogens .

Anticancer Activity

A study comparing various derivatives revealed that certain analogs displayed IC50 values significantly lower than traditional chemotherapeutics. For example:

CompoundCell LineIC50 (nM)Reference
3dHeLa38
3dA54943
CA-4MDA-MB-2314-5
CA-4HeLa4-5

These results indicate that some derivatives are more potent than established drugs like CA-4.

Antimicrobial Activity

The compound's structural similarity to nucleotides suggests potential as an antimicrobial agent. It has been noted to exhibit activity against various bacterial strains and may serve as a template for developing new antibiotics .

Case Studies

  • Zebrafish Model : In vivo studies using zebrafish xenografts demonstrated that certain derivatives significantly reduced tumor mass without toxicity to the host organism. This highlights the compound's potential for further development in cancer therapies .
  • SAR Studies : Structure-Activity Relationship (SAR) studies have identified specific electronic and steric features that enhance the pharmacological profile of related compounds. These insights are crucial for optimizing drug design .

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine, and how can reaction conditions be optimized?

The synthesis of triazolo-pyrimidine derivatives typically involves cyclocondensation reactions between substituted pyrimidines and triazole precursors. For example, analogous compounds like N-(4-chlorophenyl)-5,7-dimethyl-triazolo-pyrimidines are synthesized via refluxing thiosemicarbazide derivatives with metal nitrates (e.g., Ni(NO₃)₂) in ethanol, followed by crystallization . Key optimization parameters include:

  • Temperature control : Reactions are conducted under reflux (70–80°C) to ensure complete cyclization.
  • Solvent selection : Ethanol or acetonitrile is preferred due to their polarity and ability to dissolve heterocyclic intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/light petroleum eluents) or recrystallization (from ethanol or acetonitrile) ensures >95% purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrimidine protons at δ 6.5–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion for C₁₅H₁₆N₅O expected at m/z 298.1302) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., triazole-pyrimidine fusion angle ~120°) and packing interactions (e.g., π-π stacking of aromatic rings) .

Q. How does the substitution pattern (e.g., 4-methoxyphenyl, 5,7-dimethyl groups) influence solubility and reactivity?

  • Solubility : The 4-methoxyphenyl group enhances lipophilicity (logP ~2.5), favoring organic solvents (DMSO, ethanol), while methyl groups reduce aqueous solubility .
  • Reactivity : The electron-donating methoxy group activates the phenyl ring for electrophilic substitution, whereas the triazole core participates in nucleophilic reactions (e.g., alkylation at N3) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of triazolo-pyrimidine derivatives?

Conflicting bioactivity data (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from polymorphic forms or solvent-dependent conformational changes. For example:

  • Crystal packing analysis : Hydrogen bonding between the triazole N-H and pyrimidine ring stabilizes specific conformations, influencing target binding .
  • Docking studies : Align crystallographic coordinates (e.g., PDB-deposited structures) with target proteins (e.g., kinases) to validate binding modes and explain potency variations .

Q. What methodologies are recommended for evaluating the compound’s mechanism of action in anticancer studies?

  • SRB cytotoxicity assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B (SRB), and measure optical density at 564 nm to quantify protein content .
  • Kinase inhibition profiling : Use ATP-competitive assays (e.g., ADP-Glo™) against a panel of 50+ kinases to identify primary targets (e.g., CDK2, EGFR) .
  • Apoptosis assays : Combine Annexin V/PI staining with caspase-3/7 activation measurements to distinguish necrotic vs. apoptotic pathways .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for bacterial vs. mammalian targets?

  • Modular substitution : Replace the 4-methoxyphenyl with fluorophenyl (to enhance bacterial membrane penetration) or introduce sulfonyl groups (to reduce mammalian cytotoxicity) .
  • Bacterial vs. mammalian enzyme assays : Compare inhibition of S. aureus enoyl-ACP reductase vs. human acetyl-CoA carboxylase to quantify selectivity indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.